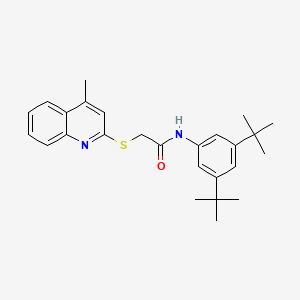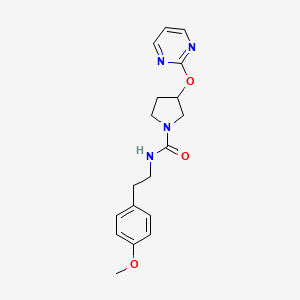
N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide, also known as DBCO-PEG4-Maleimide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a bioconjugation reagent and has various applications in the field of biochemistry and molecular biology.
Scientific Research Applications
N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide has various applications in scientific research. One of the primary uses of this compound is as a bioconjugation reagent. It is commonly used to covalently attach molecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. This compound is also used in the development of biosensors and diagnostic assays. Additionally, it has been used in the study of protein-protein interactions and the development of targeted drug delivery systems.
Mechanism of Action
The mechanism of action of N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is based on its ability to react with thiol groups on proteins and other molecules. The maleimide group present in the compound reacts with the thiol group of cysteine residues in proteins, forming a stable thioether bond. This covalent bond formation allows for the attachment of other molecules to the protein or surface.
Biochemical and Physiological Effects:
N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide has no known biochemical or physiological effects. It is a bioconjugation reagent and is used primarily for its chemical properties in scientific research.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is its high reactivity towards thiol groups. This allows for the efficient and specific attachment of molecules to proteins and other molecules. Additionally, the compound is stable and can be stored for long periods of time. However, one limitation of using this compound is that it may react with other thiol-containing molecules in the sample, leading to non-specific conjugation.
Future Directions
There are various future directions for the use of N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide in scientific research. One potential area of research is the development of targeted drug delivery systems using this compound. Additionally, the use of this compound in the development of biosensors and diagnostic assays could be further explored. Another potential area of research is the study of protein-protein interactions using this compound as a tool. Finally, the development of new bioconjugation reagents with improved properties could be a future direction for research in this field.
Conclusion:
N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a chemical compound that has various applications in scientific research. Its unique properties make it a valuable tool for bioconjugation, biosensor development, and targeted drug delivery. While there are limitations to its use, the future directions for research in this field are promising. Further studies and developments in this area could lead to improved bioconjugation reagents and new applications in scientific research.
Synthesis Methods
The synthesis of N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide involves a series of chemical reactions. The starting materials for the synthesis are 3,5-ditert-butylphenol, 4-methylquinoline-2-thiol, and maleic anhydride. The reaction involves the conversion of 3,5-ditert-butylphenol to its corresponding acid, which is then reacted with 4-methylquinoline-2-thiol to form the desired product. The final step involves the reaction of the product with maleic anhydride to form the maleimide derivative of the compound.
properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2OS/c1-17-12-24(28-22-11-9-8-10-21(17)22)30-16-23(29)27-20-14-18(25(2,3)4)13-19(15-20)26(5,6)7/h8-15H,16H2,1-7H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSNZKPAWHGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-ditert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2884219.png)
![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2884224.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2884227.png)
![1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one](/img/structure/B2884229.png)


![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884235.png)
